7-(Tert-butyl)-5-azaspiro[2.4]heptane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in the ring system. Its molecular formula is CHN, and it has a molecular weight of approximately 179.28 g/mol. The compound features a tert-butyl group, which contributes to its steric bulk and lipophilicity, potentially influencing its biological activity and interactions with various molecular targets.
Chemical suppliers offer derivatives of 7-(Tert-butyl)-5-azaspiro[2.4]heptane, such as tert-Butyl (7S)-5-azaspiro[2.4]hept-7-ylcarbamate [, , , ]. These suppliers primarily focus on selling the chemical and may not have information on its research applications.
The presence of a nitrogen atom and a ring structure suggests potential applications in medicinal chemistry or materials science. However, without further research it is impossible to speculate on specific uses.
These reactions allow for the modification of the compound to enhance its properties or to synthesize derivatives with improved efficacy.
The biological activity of 7-(Tert-butyl)-5-azaspiro[2.4]heptane is notable due to its potential interactions with various biological targets. The compound has been studied for its role in:
Research indicates that compounds with spirocyclic frameworks often exhibit significant biological activity, making them candidates for further pharmacological exploration.
The synthesis of 7-(Tert-butyl)-5-azaspiro[2.4]heptane typically involves multi-step organic reactions:
For industrial-scale production, optimization of reaction conditions and purification methods such as chromatography are essential to ensure high yields and purity.
7-(Tert-butyl)-5-azaspiro[2.4]heptane has several potential applications:
Several compounds share structural features with 7-(Tert-butyl)-5-azaspiro[2.4]heptane, allowing for comparative analysis:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (R)-tert-Butyl 7-amino-5-azaspiro[2.4]heptane | 1638744-92-9 | 1.00 | Enantiomeric form; potential differences in biological activity |
| tert-Butyl 1-amino-3-azabicyclo[3.1.0]hexane | 489438-95-1 | 0.96 | Different bicyclic structure affecting binding properties |
| tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | 185693-02-1 | 0.96 | Distinct ring system; possible variations in reactivity |
| (S)-tert-Butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane | 1262397-26-1 | 0.96 | Variation at another position may influence pharmacological effects |
These comparisons highlight the uniqueness of 7-(Tert-butyl)-5-azaspiro[2.4]heptane regarding its specific structural configuration and potential therapeutic applications, distinguishing it from other similar compounds in terms of reactivity and biological activity.